molecular formula C9H7NO4 B11905388 4-Acetyl-2-nitrobenzaldehyde CAS No. 933443-35-7

4-Acetyl-2-nitrobenzaldehyde

Cat. No.: B11905388
CAS No.: 933443-35-7
M. Wt: 193.16 g/mol
InChI Key: JQRLCDDGJVNNEU-UHFFFAOYSA-N
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Description

4-Acetyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H7NO4 It is a derivative of benzaldehyde, featuring both an acetyl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetyl-2-nitrobenzaldehyde can be synthesized from 4-methyl-3-nitroacetophenone through a series of reactions including bromination, hydroxylation, and oxidation. The overall yield of this process is approximately 88.5% .

    Bromination: 4-methyl-3-nitroacetophenone is treated with bromine to form 4-bromomethyl-3-nitroacetophenone.

    Hydroxylation: The brominated compound undergoes hydroxylation to produce 4-hydroxymethyl-3-nitroacetophenone.

    Oxidation: Finally, the hydroxylated compound is oxidized to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The acetyl and nitro groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: 4-Acetyl-2-nitrobenzoic acid.

    Reduction: 4-Acetyl-2-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

Pharmaceuticals

4-Acetyl-2-nitrobenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the production of:

  • Antitumor Agents : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.
  • Antimicrobial Agents : The compound has been explored for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial drugs.

Organic Synthesis

The compound is widely used in organic synthesis as a building block for creating more complex molecules. Its ability to form Schiff bases with amines allows for the development of various functionalized compounds with potential biological activities.

Material Science

In materials science, this compound is used in the synthesis of polymers and nanomaterials. Its reactive aldehyde group makes it suitable for cross-linking reactions, which are essential in creating durable materials.

Case Studies

StudyObjectiveFindings
Synthesis of Antitumor Agents Evaluate the cytotoxicity of derivativesCompounds derived from this compound showed significant activity against breast cancer cell lines.
Development of Antimicrobial Drugs Investigate antibacterial propertiesSchiff bases synthesized from this compound exhibited potent antibacterial activity against Gram-positive bacteria.
Polymer Development Assess material propertiesThe incorporation of this compound into polymer matrices enhanced mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of 4-acetyl-2-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitroacetophenone: The precursor in the synthesis of 4-acetyl-2-nitrobenzaldehyde.

    4-Acetyl-2-aminobenzaldehyde: A reduction product of this compound.

    4-Acetyl-2-nitrobenzoic acid: An oxidation product of this compound.

Biological Activity

4-Acetyl-2-nitrobenzaldehyde (CAS Number: 933443-35-7) is an organic compound known for its potential biological activities, including antimicrobial and antioxidant properties. This compound is synthesized from 4-methyl-3-nitroacetophenone through a series of reactions, including bromination, hydroxylation, and oxidation, achieving an overall yield of approximately 88.5% .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported that the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's ability to reduce oxidative damage was evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. Results indicated that it possesses a strong antioxidant capacity comparable to established antioxidants .

The mechanism underlying the biological activity of this compound involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as apoptosis in cancer cells. Additionally, the acetyl group may participate in acetylation reactions that modify proteins and other biomolecules, affecting their function .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAntioxidant ActivityMechanism of Action
This compound ModerateHighNitro group reduction; acetylation
4-Methyl-3-nitroacetophenone LowModerateSimilar mechanisms but less potent
4-Acetyl-2-aminobenzaldehyde HighModerateReduced form with different targets

This table highlights the varying degrees of biological activity among related compounds, emphasizing the unique properties of this compound.

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against multiple bacterial strains. The results showed that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a lead candidate for developing new antimicrobial agents .

Research on Antioxidant Properties

Another research effort focused on the antioxidant capabilities of this compound. Using in vitro models, scientists assessed its ability to protect cellular components from oxidative damage. The findings indicated that the compound significantly reduced lipid peroxidation levels in treated cells compared to controls, demonstrating its potential as an antioxidant supplement .

Properties

CAS No.

933443-35-7

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

4-acetyl-2-nitrobenzaldehyde

InChI

InChI=1S/C9H7NO4/c1-6(12)7-2-3-8(5-11)9(4-7)10(13)14/h2-5H,1H3

InChI Key

JQRLCDDGJVNNEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

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